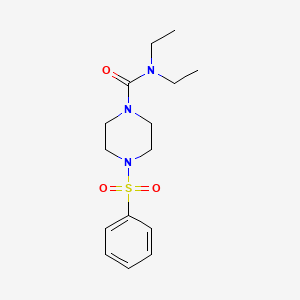
Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. This compound is a derivative of proline, an important amino acid, and has been synthesized using several methods.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate involves the inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are responsible for the breakdown of neurotransmitters such as acetylcholine and dopamine, which are essential for proper brain function. By inhibiting these enzymes, Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate increases the levels of these neurotransmitters, leading to improved brain function.
Biochemical and physiological effects:
Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate has been found to exhibit several biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in treating several diseases such as cancer and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate in lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the role of these enzymes in various diseases and develop new drugs to target them. However, one of the limitations of using this compound is its toxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
Several future directions can be explored in the research on Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate. One potential direction is the development of new drugs based on this compound to treat diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of this compound in organic synthesis can be explored to develop new molecules with potential applications in various fields. Finally, further studies can be conducted to understand the mechanism of action of this compound and its potential applications in other diseases.
Métodos De Síntesis
One of the most commonly used methods for synthesizing Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate is the reaction of 3-bromobenzaldehyde with tert-butyl carbamate followed by the addition of methyl 2-bromo-2-methylpropanoate. This reaction is catalyzed by a base such as potassium carbonate and yields the desired product in good yields.
Aplicaciones Científicas De Investigación
Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant inhibitory activity against several enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are implicated in several diseases such as Alzheimer's disease, Parkinson's disease, and depression. Hence, Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate has been proposed as a potential lead compound for developing new drugs to treat these diseases.
Propiedades
IUPAC Name |
methyl 2-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-14(2,3)21-13(19)17-15(4,12(18)20-5)10-7-6-8-11(16)9-10/h6-9H,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIAMYBAFNIUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1=CC(=CC=C1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2770075.png)
![[(2R,3S)-1,2-Dimethylpyrrolidin-3-yl]methanamine;dihydrochloride](/img/structure/B2770076.png)
![Ethyl 3-(4-chlorophenyl)-5-(2,3-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2770078.png)

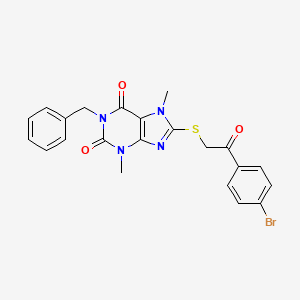
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2770082.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide](/img/structure/B2770083.png)
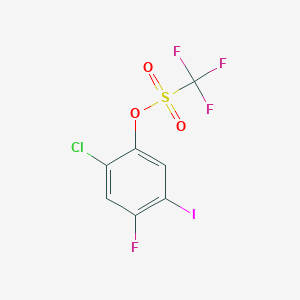
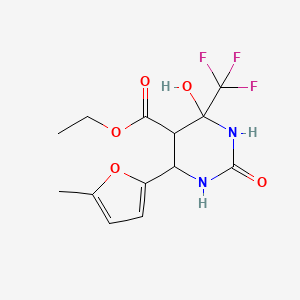
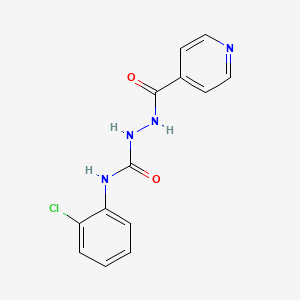
![1-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-2-benzo[cd]indolone](/img/structure/B2770091.png)
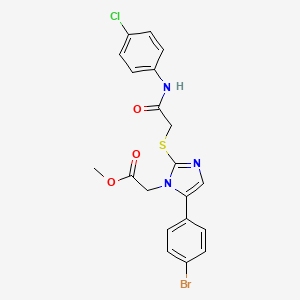
![4-allyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2770097.png)
